Inhibition of Angiogenesis: Compounds 1l and 1m, structurally similar to the target compound and incorporating a benzo[d][1,3]dioxol-5-yl group, demonstrated anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration []. This suggests that N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide, with its benzo[d][1,3]dioxol-5-yl moiety, could potentially exhibit similar anti-angiogenic properties.
Inhibition of P-glycoprotein Efflux Pumps: Compounds 1l and 1m, along with OSI-930, also exhibited the ability to inhibit P-gp efflux pumps []. These pumps are often implicated in multi-drug resistance in cancer cells. This finding suggests that N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide, sharing structural features with these compounds, might also possess the capacity to inhibit P-gp efflux pumps and potentially act as a multi-drug resistance-reversal agent.
Dopamine D1 Receptor Positive Allosteric Modulation: Compound A, a dopamine D1 positive allosteric modulator (PAM) containing a benzo[d][1,3]dioxol-5-yl group, showed potential in treating cognitive deficits associated with schizophrenia []. This suggests that N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide, with its similar structural component, might also interact with dopamine receptors and warrant investigation for potential therapeutic applications in this area.
Inhibition of Tumor Growth and Metastasis: Compounds IPR-1, IPR-9, and IPR-69, structurally distinct but sharing some similarities with the target compound, demonstrated anti-breast cancer activity by inhibiting tumor growth, metastasis, and angiogenesis []. While the mechanisms of action might differ, this finding suggests that exploring the anti-cancer potential of N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide could be a worthwhile endeavor.
Cancer Treatment: The presence of the benzo[d][1,3]dioxol-5-yl group in both the target compound and in compounds demonstrating anti-cancer activities like 1l, 1m [], IPR-1, IPR-9, and IPR-69 [], suggests that N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide could be investigated for potential anti-cancer properties. This might include evaluating its efficacy in inhibiting tumor growth, metastasis, and angiogenesis, as well as its potential to overcome multi-drug resistance.
Treatment of Cognitive Deficits: The structural similarity of N-(benzo[d][1,3]dioxol-5-yl)pyrimidine-2-carboxamide to Compound A [], a D1 PAM, suggests that it could potentially interact with dopamine receptors. This opens avenues for research into its possible therapeutic application in addressing cognitive impairments associated with conditions like schizophrenia.
CAS No.: 35874-27-2
CAS No.: 6443-50-1
CAS No.: 4579-60-6
CAS No.: 18766-66-0
CAS No.: 15209-11-7